molecular formula C9H8BrN3 B11874882 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11874882
M. Wt: 238.08 g/mol
InChI Key: SEVXKTFTBHRRAI-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of the bromine atom and the cyclopropyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-cyclopropylpyridine with formamide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the imidazo[4,5-c]pyridine ring.

    Reduction Products: Reduced forms with altered electronic properties.

Scientific Research Applications

2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.

    Imidazo[4,5-b]pyridines: These compounds have a different substitution pattern on the pyridine ring.

Uniqueness: 2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and potential biological activity compared to other imidazo-pyridine derivatives .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-1-cyclopropylimidazo[4,5-c]pyridine

InChI

InChI=1S/C9H8BrN3/c10-9-12-7-5-11-4-3-8(7)13(9)6-1-2-6/h3-6H,1-2H2

InChI Key

SEVXKTFTBHRRAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)N=C2Br

Origin of Product

United States

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